molecular formula C22H22N2O5S B2950691 Methyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 898516-11-5

Methyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2950691
CAS RN: 898516-11-5
M. Wt: 426.49
InChI Key: YLWIAABHIQQGQJ-UHFFFAOYSA-N
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Description

The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a tetrahydrobenzo[b]thiophene group, which is a sulfur-containing heterocycle, and a carboxamide group, which is a common functional group in bioactive molecules.


Molecular Structure Analysis

The structure of isoxazole derivatives can be determined using techniques such as 2D NMR, including the COSY, HMBC (heteronuclear multiple bond correlation), and NOESY (nuclear overhauser effect spectroscopy) spectra .


Chemical Reactions Analysis

The chemical reactions involving isoxazole rings are diverse. Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be determined using various techniques. For example, the form of the compound can be determined to be solid .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound , with its thiophene backbone, could be explored for enhancing the performance of semiconducting materials due to its potential for fine-tuning electronic properties through molecular engineering.

Anticancer Agents

Some thiophene derivatives have shown promising anticancer properties . The structural complexity of the compound allows for interactions with various biological targets, potentially inhibiting cancer cell growth. Research could focus on synthesizing analogs and testing their efficacy against different cancer cell lines.

Anti-inflammatory Drugs

Thiophene compounds are known to exhibit anti-inflammatory effects . The compound’s ability to modulate inflammatory pathways could be harnessed to develop new anti-inflammatory medications, possibly with fewer side effects than current drugs.

Antimicrobial Activity

Thiophene derivatives have been studied for their antimicrobial properties . The compound could be used as a starting point for the synthesis of new antimicrobial agents, particularly against resistant strains of bacteria and fungi.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be incorporated into coatings or additives to protect metals from corrosion, especially in harsh environments.

Diabetes Mellitus Treatment

Thiophene derivatives have been associated with treatment options for diabetes mellitus . The compound could be investigated for its potential to act as an insulin sensitizer or to protect pancreatic beta cells, contributing to better management of blood glucose levels.

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound. For example, some isoxazole derivatives have been found to inhibit Hypoxia-inducible factor-2 (HIF-2), a pivotal transcription factor in cellular responses to low oxygen levels .

Future Directions

Isoxazole rings are commonly found in many commercially available drugs, and there is significant interest in developing new synthetic strategies and exploring their potential applications .

properties

IUPAC Name

methyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-3-28-14-10-8-13(9-11-14)17-12-16(24-29-17)20(25)23-21-19(22(26)27-2)15-6-4-5-7-18(15)30-21/h8-12H,3-7H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWIAABHIQQGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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